molecular formula C8H18N2O2 B177040 tert-Butyl 2-isopropylhydrazinecarboxylate CAS No. 16689-35-3

tert-Butyl 2-isopropylhydrazinecarboxylate

Cat. No. B177040
CAS RN: 16689-35-3
M. Wt: 174.24 g/mol
InChI Key: PUAKAEDMCXRDPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate involves the reaction of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate with a palladium catalyst on carbon with hydrogen gas in acetic acid and methanol. Another method involves the reaction of the compound with bromocresol green, sodium cyanoborohydride, and toluene-4-sulfonic acid in tetrahydrofuran at 20℃ .


Molecular Structure Analysis

The molecular structure of tert-Butyl 2-isopropylhydrazinecarboxylate contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 (thio-) carbamate (aliphatic), and 1 N hydrazine .


Physical And Chemical Properties Analysis

Tert-Butyl 2-isopropylhydrazinecarboxylate is a white to almost white crystal or powder . It has a molecular weight of 174.24 g/mol. The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Chemical Synthesis Processes : The compound tert-butyl 2-isopropylhydrazinecarboxylate has been utilized in the synthesis of fluorinated pyrazole-4-carboxylic acids. The synthesis involved the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides followed by a reaction with alkyl hydrazines, resulting in mixtures of isomeric pyrazoles. These pyrazoles were separated by column chromatography, leading to the target fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

  • Functionalization and Coupling Reactions : The compound has been involved in the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process allowed for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling in metal- and base-free conditions. When tert-butyl carbazate was used as the coupling reagent, a decarboxylation product was obtained. This method proved to be efficient for gram-scale synthesis and functionalization of quinoxalin-2(1H)-ones via a free-radical pathway (Xie et al., 2019).

  • Insecticidal Applications : N-tert-butyl-N,N'-diacylhydrazines, including compounds related to tert-butyl 2-isopropylhydrazinecarboxylate, are known as nonsteroidal ecdysone agonists used as environmentally benign pest regulators. New derivatives of this compound containing 1,2,3-thiadiazole were synthesized and showed good insecticidal activities against specific pests. This indicated the potential of 1,2,3-thiadiazoles as active substructures to improve or maintain the activity of the diacylhydrazines, contributing to novel pesticide development (Wang et al., 2011).

  • Structural Studies and Molecular Docking : The compound has been used in the synthesis of (E)-t-butyl-2-((E)-2-methyl-3-phenylallylidene) hydrazine carboxylate and related compounds, which were identified as possible Mcl-1 antagonists. The molecular docking studies of these compounds against the Mcl-1 protein conferred binding free energy, indicating moderate binding efficiency. This highlights the compound's role in the development of potential therapeutic agents (Bhat et al., 2019).

Safety And Hazards

Tert-Butyl 2-isopropylhydrazinecarboxylate is labeled with the GHS07 pictogram. The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl N-(propan-2-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAKAEDMCXRDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459010
Record name tert-Butyl 2-isopropylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-isopropylhydrazinecarboxylate

CAS RN

16689-35-3
Record name 1,1-Dimethylethyl 2-(1-methylethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16689-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-isopropylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate 2 (0.51 g, 3.0 mmol) was dissolved in 20 mL of THF, treated with NaBH3CN (0.19 g, 3.0 mmol) and a few mg of bromocresol green, followed by a solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) in 1.5 mL of THF which was added dropwise over approximately 1 h to maintain the reaction pH between 3.5-5.0. After stirring at room temperature for an additional hour, the solvent was removed by rotary evaporation, and the residue was partitioned between EtOAc (30 mL) and brine. The organic phase was extracted with sat. NaHCO3, 20 mL and brine, evaporated to a residue and dissolved in 10 mL of ethanol. The ethanolic solution was treated with 3.6 mL of 1M NaOH solution (3.6 mmol) and left to stir at rt for 30 min. The solvent was removed by rotary evaporation and the residue was taken up into ethyl acetate and extracted with water. The organic layer was evaporated under reduced pressure and the residue was purified by column chromatography using 5% MeOH in DCM as eluent to collect tert-butyl 2-isopropylhydrazinecarboxylate 3 (0.4 g, 77% yield): mp=47-49° C.; Rf=0.44 (5% MeOH in DCM); 1H NMR 300 MHz (CDCl3) d 6.03 (s, N—H, 1H), 3.92 (s, N—H, 1H), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz); 13C NMR 300 MHz (CDCl3) d 157.2, 80.8, 51.2, 28.7, 21.0.
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0.51 g
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20 mL
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0.57 g
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3.6 mL
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1.5 mL
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Synthesis routes and methods II

Procedure details

tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate 2 was reduced with palladium catalyst on carbon with hydrogen gas in acetic acid and methanol to give tert-butyl 2-isopropylhydrazinecarboxylate 3 (CAS Reg. No. 16689-35-3).
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1-Methylethylidene-2-tert-butoxycarbonylhydrazine, glacial acetic acid (150 mL) and 10% palladium on carbon (2.0 g) were placed in a 500 mL Parr flask. The bottle was placed on a Parr apparatus, and after evacuating and flushing the bottle with nitrogen three times, the flask was charged with hydrogen to 40 psi. After hydrogen uptake ceased, the flask was evacuated and flushed with nitrogen. Filtration through celite, eluting with ethyl acetate, and concentration afforded the crude 1-(isopropyl)-2-tert-butoxycarbonylhydrazine as an acetic acid salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
A Yepremyan, A Mehmood, P Asgari… - …, 2019 - Wiley Online Library
… tert-Butyl 2-isopropylhydrazinecarboxylate: The procedure follows a known synthesis.19 NaBH 3 CN (1.47 g, 23.2 mmol) and catalytic bromocresol green were added to a stirred …
EC Paré, DJR Brook, A Brieger, M Badik… - Organic & biomolecular …, 2005 - pubs.rsc.org
… tert-Butyl 2-isopropylhydrazinecarboxylate (4) 15 (20.6 g, 0.118 mol) was dissolved in dry toluene and 1 equivalent (11.9 g, 0.118 mol) dry triethylamine added. To this solution was …
Number of citations: 75 pubs.rsc.org
S Reiber, B Templeman-Vivian, M Mills… - Canadian Journal of …, 2023 - cdnsciencepub.com
… building blocks including tert-butyl 2-isopropylhydrazinecarboxylate, triphenylamine, 489 … tert-Butyl 2-isopropylhydrazinecarboxylate (1.5 g, 8.61 mmol) and 104 …
Number of citations: 2 cdnsciencepub.com
C Wang, SY Lin, W Shi, P Cheng, J Tang - Dalton Transactions, 2015 - pubs.rsc.org
… stirring, 2.97 g bis(trichloromethyl)carbonate (triphosgene) in 15 mL dry toluene was slowly added to 150 mL dry toluene containing 10.3 g tert-butyl-2-isopropylhydrazinecarboxylate …
Number of citations: 27 pubs.rsc.org
NE Abo-Dya, S Biswas, A Basak, I Avan… - The Journal of …, 2013 - ACS Publications
Novel N-(N-Pg-azadipeptidoyl)benzotriazoles 20a–e couple efficiently with α-amino acids 21a–e, dipeptides 22a–c, aminoxyacetic acid 23a, depsidipeptide 23b, and α-hydroxy-β-…
Number of citations: 29 pubs.acs.org
ZT Allen - 2022 - search.proquest.com
… Tert-butyl 2-isopropylhydrazinecarboxylate (3.00 g, 0.017 mol) was dissolved in dry toluene (45 mL) while under nitrogen. Freshly distilled triethylamine (2.4 mL, 0.017 mol) was added …
Number of citations: 2 search.proquest.com
B Templeman-Vivian - 2023 - dspace.library.uvic.ca
As the demand for advanced electronics continues, there is an increasing need for the development of technology and infrastructure to support these advancements. This thesis aims to …
Number of citations: 0 dspace.library.uvic.ca
A Yepremyan - 2019 - search.proquest.com
Pyridines and triazines are nitrogen heterocycles found in all fields of the chemical realm. These aromatic compounds readily undergo nucleophilic aromatic substitution reactions. …
Number of citations: 2 search.proquest.com
S Biswas - 2014 - search.proquest.com
Peptides are important class of organic molecules since they are essential for carrying out many biological functions. Recently, there have been increasing efforts to develop …
Number of citations: 0 search.proquest.com

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